2,4,5-Trimethyl-4,5-dihydrothiazole

Catalog No.
S3712999
CAS No.
4145-93-1
M.F
C6H11NS
M. Wt
129.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethyl-4,5-dihydrothiazole

CAS Number

4145-93-1

Product Name

2,4,5-Trimethyl-4,5-dihydrothiazole

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-thiazole

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

InChI

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3

InChI Key

CIEKNJJOENYFQL-UHFFFAOYSA-N

SMILES

CC1C(SC(=N1)C)C

Canonical SMILES

CC1C(SC(=N1)C)C

2,4,5-Trimethyl-4,5-dihydrothiazole is an organic compound with the molecular formula C6H11NS. This compound is characterized by its thiazole ring structure, which consists of a five-membered ring containing both sulfur and nitrogen atoms. It appears as a colorless to yellow liquid and is noted for its distinctive odor. The compound is part of the thiazoline family and has garnered attention for its potential applications in various fields, including flavoring and fragrance industries due to its aromatic properties .

Typical of thiazoline derivatives. Notably, it can undergo N-alkylation reactions, which involve the introduction of alkyl groups into the nitrogen atom of the thiazoline ring. This reaction can be facilitated by strong bases like potassium tert-butoxide, leading to the formation of various N-substituted thiazolidinones . Additionally, the compound can react with electrophiles due to the nucleophilic nature of the nitrogen atom in the thiazole ring.

Synthesis of 2,4,5-trimethyl-4,5-dihydrothiazole can be achieved through various methods:

  • Ring Closure Reactions: The compound can be synthesized via cyclization reactions involving appropriate precursors that contain both sulfur and nitrogen functionalities.
  • Alkylation Reactions: As mentioned earlier, N-alkylation using alkyl halides under basic conditions is a common method for synthesizing derivatives of this compound .
  • Maillard Reaction Products: It has also been identified as a flavor component resulting from Maillard reactions in cooked foods .

2,4,5-Trimethyl-4,5-dihydrothiazole finds applications primarily in:

  • Flavoring Agents: Its unique aroma makes it valuable in food products as a flavor enhancer.
  • Fragrance Industry: The compound's pleasant scent allows it to be used in perfumes and scented products.
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex molecules in organic chemistry.

Several compounds share structural similarities with 2,4,5-trimethyl-4,5-dihydrothiazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
2-MethylthiazoleContains a methyl group on the thiazole ringKnown for its use in organic synthesis and flavor
2-AcetylthiazoleAcetyl group substitution on thiazoleExhibits different reactivity patterns
2,4-DimethylthiazoleTwo methyl groups on the thiazole ringUsed in pharmaceuticals due to specific activities
2,4-Dimethyl-1,3-thiazoleSimilar ring structure but different substitutionsKnown for its applications in agrochemicals

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

129.06122053 g/mol

Monoisotopic Mass

129.06122053 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-20-2023

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